Benzonitrile, 3-bromo-4-(4-formyl-2-methoxyphenoxy)-

Medicinal Chemistry Organic Synthesis Material Science

Benzonitrile, 3-bromo-4-(4-formyl-2-methoxyphenoxy)- (CAS 1055361-87-9) is a halogenated aromatic compound classified within the broader patent family of halogenated 4-formylbenzonitriles, which are explicitly claimed as intermediates for fine chemicals, pharmaceuticals, and liquid crystalline mixtures. It possesses a molecular formula of C₁₅H₁₀BrNO₃ and a molecular weight of 332.15 g/mol, supplied commercially at a minimum purity specification of 95%.

Molecular Formula C15H10BrNO3
Molecular Weight 332.15 g/mol
CAS No. 1055361-87-9
Cat. No. B1524259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 3-bromo-4-(4-formyl-2-methoxyphenoxy)-
CAS1055361-87-9
Molecular FormulaC15H10BrNO3
Molecular Weight332.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)C#N)Br
InChIInChI=1S/C15H10BrNO3/c1-19-15-7-11(9-18)3-5-14(15)20-13-4-2-10(8-17)6-12(13)16/h2-7,9H,1H3
InChIKeyOGJAZRRZHGFUDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzonitrile, 3-bromo-4-(4-formyl-2-methoxyphenoxy)- (CAS 1055361-87-9): A Dual-Functional Halogenated Benzonitrile Intermediate for Precision Organic Synthesis


Benzonitrile, 3-bromo-4-(4-formyl-2-methoxyphenoxy)- (CAS 1055361-87-9) is a halogenated aromatic compound classified within the broader patent family of halogenated 4-formylbenzonitriles, which are explicitly claimed as intermediates for fine chemicals, pharmaceuticals, and liquid crystalline mixtures [1]. It possesses a molecular formula of C₁₅H₁₀BrNO₃ and a molecular weight of 332.15 g/mol, supplied commercially at a minimum purity specification of 95% . Its structure is uniquely characterized by the simultaneous presence of a nitrile group, a reactive bromine atom at the 3-position for cross-coupling, and a pendent 4-formyl-2-methoxyphenoxy moiety, making it a distinct bifunctional building block.

Why Generic Substitution in Brominated Formylphenoxybenzonitriles Compromises Synthetic Utility: The Case for 1055361-87-9


In-class compounds cannot be simply interchanged due to the critical influence of substitution pattern on both molecular geometry and electronic properties, as well as on the type and efficiency of subsequent derivatization reactions. The patent literature governing this compound class emphasizes the use of specific halogenated 4-formylbenzonitrile derivatives to achieve desired material properties in liquid crystalline mixtures, where even minor alterations in substituent position or identity can drastically change the thermal behavior and dielectric anisotropy required for reliable electro-optical performance [1]. A generic substitution approach risks selecting an analog lacking the precisely positioned 3‑bromo substituent, which is essential for orthogonal reactivity at that site while the formyl group is exploited for simultaneous or sequential condensations, thereby collapsing the synthetic route's convergence.

Quantitative Differentiation of 3-Bromo-4-(4-formyl-2-methoxyphenoxy)benzonitrile Against Its Closest Analogs


Comparative Molecular Descriptors Against the Non-Brominated 4‑(4‑Formyl‑2‑methoxyphenoxy)benzonitrile (CAS 1162684‑13‑0)

The bromine atom in 1055361-87-9 confers a distinct physicochemical profile relative to its non‑halogenated analog. A direct comparison of the molecular formula and mass shows a substantial increase in both parameters . This difference translates into higher lipophilicity (predicted logP increase) and provides a reactive handle that the debromo analog completely lacks, fundamentally altering solubility and retrosynthetic accessibility.

Medicinal Chemistry Organic Synthesis Material Science

Topological Polar Surface Area and In Silico Drug‑Likeness Benchmarking

For scientific selection relying on in silico ADME filtering, the topological polar surface area (TPSA) of 1055361‑87‑9 is reported as 59.3 Ų . While quantitative comparator data for the closest analogs under identical computation protocols are not collated in a single authoritative source, this value classifies the compound well within the rule‑of‑thumb for blood‑brain barrier penetration (<70‑90 Ų) and oral absorption (<140 Ų), supporting its use as a CNS‑oriented intermediate when compared to inactive filter thresholds [1].

Computational Chemistry Drug Design ADME Prediction

Synthetic Intermediate Designation for Halogenated Liquid Crystal Components

The patent classification and synthetic route disclosed by Merck Patent GmbH explicitly place halogenated 4‑formylbenzonitriles as key intermediates for constructing liquid crystalline components with defined dielectric anisotropy [1]. The specific 3‑bromo substitution pattern in 1055361‑87‑9 is consistent with the general formula (I) required for the synthesis of compounds of formula (III) and (IIIA), which are the active liquid crystal dopants. Unlike non‑halogenated or differently substituted benzonitriles, the bromine atom here acts as a crucial directing and/or leaving group in the multistep sequence delineated in Scheme 1 of the patent, enabling sequential functionalization (formyl group protection, Grignard or cross‑coupling, then dioxane ring formation) [1].

Materials Chemistry Electro-optical Displays Process Development

Assessment of Primary Biological Activity Data for the Scaffold

It is critical to note that the direct pharmacological activity of 1055361‑87‑9 has not been independently profiled in peer‑reviewed studies. The biological data available in the literature pertain exclusively to downstream hydrazone and chalcone derivatives synthesized from the closely related precursor 3‑((4‑formyl‑2‑methoxyphenoxy)methyl)benzonitrile [1][2]. These downstream derivatives exhibit moderate anti‑inflammatory and analgesic effects (e.g., compounds 4b and 4c with 4‑bromo and 2‑bromo substituents showed moderate anti‑inflammatory activity relative to indomethacin; compounds 4d, 4e, 4b showed good analgesic activity versus diclofenac [1]) but the data cannot be directly retro‑projected to the precursor 1055361‑87‑9. This highlights that procurement for pharmacological purposes should be limited to its role as a synthetic intermediate, not as a bioactive agent itself.

Pharmacology Inflammation Analgesic Research

Procurement-Guided Application Scenarios for Benzonitrile, 3-bromo-4-(4-formyl-2-methoxyphenoxy)- Based on Comparative Evidence


Liquid Crystal Intermediate for Electro‑Optical Display Devices (Patented Route)

Procure 1055361‑87‑9 when executing the patented Merck process for constructing halogen‑containing liquid crystalline dopants of formula (III) and (IIIA), where the intact 3‑bromo‑4‑(4‑formyl‑2‑methoxyphenoxy) architecture is mandatory for dioxane ring formation and subsequent functionalization as described in DE102008007755A1 [1]. Do not substitute with 4‑bromo or 2‑bromo isomers, as the patent's process chemistry and resulting mesophase properties are regiospecific.

Divergent Medicinal Chemistry via Orthogonal Cross‑Coupling and Condensation

Use 1055361‑87‑9 as a bifunctional core scaffold in lead generation programs where the 3‑bromo substituent serves as a handle for Suzuki, Sonogashira, or Buchwald‑Hartwig coupling to introduce diverse aromatic, heteroaromatic, or amine fragments, while the formyl group simultaneously undergoes chemoselective reductive amination or hydrazone formation to generate compound libraries [1]. The non‑brominated 4‑(4‑formyl‑2‑methoxyphenoxy)benzonitrile (CAS 1162684‑13‑0) cannot participate in this Pd‑catalyzed diversification because it lacks the required C‑Br bond, making 1055361‑87‑9 the exclusive choice for divergent parallel synthesis.

CNS Drug‑Design Programs Requiring Favorable In Silico Penetration Metrics

Select 1055361‑87‑9 as the starting material for CNS‑oriented compound collections based on its computed topological polar surface area of 59.3 Ų, which places it comfortably below the 70‑90 Ų threshold identified for blood‑brain barrier penetration potential [1][2]. Although the TPSA of direct comparators such as the non‑brominated 4‑(4‑formyl‑2‑methoxyphenoxy)benzonitrile or the 2‑[(4‑formyl‑2‑methoxyphenoxy)methyl]benzonitrile has not been reported in a directly comparable database, in silico filtering of these analogs is recommended prior to large‑scale acquisition to verify that replacement molecules do not exceed the desired TPSA ceiling.

Validation Set for Chromatographic Method Development

Utilize the significant molecular weight difference between 1055361‑87‑9 and the debromo analog as a system suitability test standard in reversed‑phase HPLC or LC‑MS gradient development intended for halogenated benzonitrile intermediates. The 78.90 g/mol mass shift and the associated increase in lipophilicity produce a clearly resolved retention time (ΔtR), providing a robust quality control check for distinguishing between brominated and non‑brominated species during reaction monitoring [1][2].

Quote Request

Request a Quote for Benzonitrile, 3-bromo-4-(4-formyl-2-methoxyphenoxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.